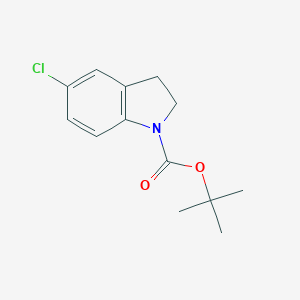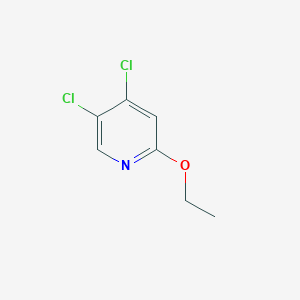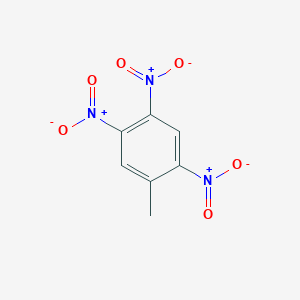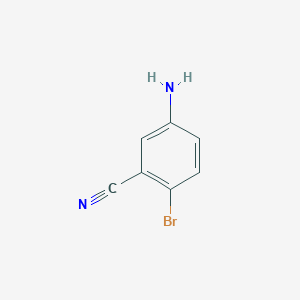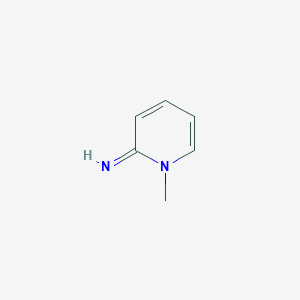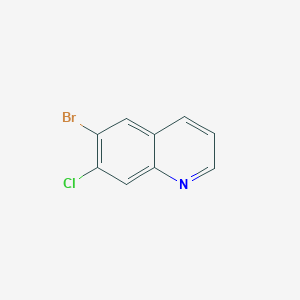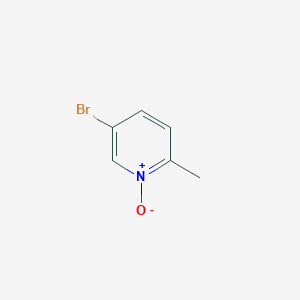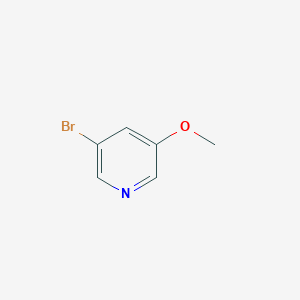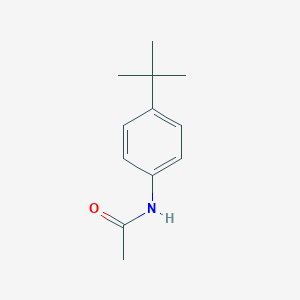
N-(4-叔丁基苯基)乙酰胺
概述
描述
“N-(4-tert-Butylphenyl)acetamide” is a chemically differentiated building block used in organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of N-tert-butyl amides, which includes “N-(4-tert-Butylphenyl)acetamide”, has been a subject of research. An efficient synthesis method involves the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn (ClO4)2·6H2O . This method is considered mild, inexpensive, and efficient, producing N-tert-butyl amides in high yields.
Molecular Structure Analysis
The molecular structure of “N-(4-tert-Butylphenyl)acetamide” contains a total of 36 bonds. There are 17 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 imide .
科学研究应用
抗疟药物合成:N-(2-羟基苯基)乙酰胺,一种在抗疟药物合成中与N-(4-叔丁基苯基)乙酰胺结构相似的化合物,是抗疟药物合成中的中间体。其合成涉及使用Novozym 435作为催化剂进行化学选择性单乙酰化,乙酸乙烯酯被确定为最佳酰基供体 (Magadum & Yadav, 2018)。
酰胺构象的化学选择性反应:研究表明,不同的酰胺构象,与N-(4-叔丁基苯基)乙酰胺有结构关联,可以经历不同的化学选择性反应,导致不同的产物 (Li & Curran, 2010)。
阴离子结合和选择性:合成了N-(4’-硝基苯基)乙酰胺和N,N-二乙基乙酰胺官能化的对叔丁基硫代卡利克斯[4]芳烃,并显示出对某些阴离子的有效和选择性结合。这项研究展示了在离子传感和选择性离子捕获中的潜在应用 (Vavilova & Stoikov, 2017)。
喹啉酮的合成:另一种与之结构相关的化合物N-(4-甲基苯基)乙酰胺,用于合成2,6-二甲基-3-芳基-4(1H)-喹啉酮,突显了在制药和材料合成中的潜在应用 (Liu Chang-chu, 2014)。
药物中的氢键模式:对取代N-苄基-N-(3-叔丁基-1-苯基-1H-吡唑-5-基)乙酰胺的研究阐明了它们的氢键模式,这对于理解药物相互作用和稳定性至关重要 (López等,2010)。
药理学应用:对新型乙酰胺衍生物的研究,包括带有叔丁基基团的衍生物,显示出在开发细胞毒性、抗炎、镇痛和退热剂方面的潜力 (Rani et al., 2016)。
氯乙酰胺除草剂的代谢:对氯乙酰胺除草剂的代谢研究,其中包括与N-(4-叔丁基苯基)乙酰胺结构相关的化合物,为了解其潜在致癌途径和环境影响提供了见解 (Coleman et al., 2000)。
抗菌特性:合成和研究5-[(4-溴苯基)乙酰胺基]-2-(4-叔丁基苯基)苯并噁唑已揭示其抗菌特性,表明在抗击细菌感染方面具有应用潜力 (Bhagyasree et al., 2013)。
作用机制
Target of Action
N-(4-tert-Butylphenyl)acetamide, also known as 4’-(tert-Butyl)acetanilide, is a chemically differentiated building block for organic synthesis and medicinal chemistry The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that this compound is used in the preparation of drug candidates containing hindered amine motifs . The interaction of this compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s known that this compound belongs to the class of aromatic amines , which are involved in various biochemical processes
Result of Action
It’s known that this compound is used in the preparation of drug candidates , suggesting it may have therapeutic effects.
属性
IUPAC Name |
N-(4-tert-butylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(14)13-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUYDDKCUZHVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174238 | |
| Record name | p-t-Butylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-Butylphenyl)acetamide | |
CAS RN |
20330-45-4 | |
| Record name | p-t-Butylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020330454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20330-45-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-t-Butylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-tert-Butylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-(4-tert-Butylphenyl)acetamide?
A1: The molecular formula of N-(4-tert-Butylphenyl)acetamide is C12H17NO, and its molecular weight is 191.27 g/mol.
Q2: Are there any spectroscopic data available for N-(4-tert-Butylphenyl)acetamide in the provided research?
A2: Unfortunately, the provided research abstract [] does not include any spectroscopic data for N-(4-tert-Butylphenyl)acetamide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


